molecular formula C13H14ClNO3 B12943090 1-(2-Chlorobenzoyl)piperidine-3-carboxylic acid

1-(2-Chlorobenzoyl)piperidine-3-carboxylic acid

Cat. No.: B12943090
M. Wt: 267.71 g/mol
InChI Key: RAWQWIMKMISVDW-UHFFFAOYSA-N
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Description

1-(2-Chlorobenzoyl)piperidine-3-carboxylic acid is a chemical compound with the molecular formula C13H14ClNO3 and a molecular weight of 267.71 g/mol . This compound is characterized by the presence of a piperidine ring substituted with a 2-chlorobenzoyl group and a carboxylic acid group. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

The synthesis of 1-(2-Chlorobenzoyl)piperidine-3-carboxylic acid typically involves the reaction of 2-chlorobenzoyl chloride with piperidine-3-carboxylic acid under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction . The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product in high purity.

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated purification systems to ensure consistent quality and yield.

Chemical Reactions Analysis

1-(2-Chlorobenzoyl)piperidine-3-carboxylic acid undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(2-Chlorobenzoyl)piperidine-3-carboxylic acid has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1-(2-Chlorobenzoyl)piperidine-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

1-(2-Chlorobenzoyl)piperidine-3-carboxylic acid can be compared with other similar compounds, such as:

Properties

Molecular Formula

C13H14ClNO3

Molecular Weight

267.71 g/mol

IUPAC Name

1-(2-chlorobenzoyl)piperidine-3-carboxylic acid

InChI

InChI=1S/C13H14ClNO3/c14-11-6-2-1-5-10(11)12(16)15-7-3-4-9(8-15)13(17)18/h1-2,5-6,9H,3-4,7-8H2,(H,17,18)

InChI Key

RAWQWIMKMISVDW-UHFFFAOYSA-N

Canonical SMILES

C1CC(CN(C1)C(=O)C2=CC=CC=C2Cl)C(=O)O

Origin of Product

United States

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